molecular formula C13H17NO3 B13033029 (2R)-2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid

(2R)-2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid

Cat. No.: B13033029
M. Wt: 235.28 g/mol
InChI Key: ADGKFVMBWIVTQL-GFCCVEGCSA-N
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Description

(2R)-2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid is an organic compound with a unique structure that includes an amino group, a phenyl ring substituted with a cyclopentyloxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopentyloxybenzaldehyde and glycine.

    Formation of Intermediate: The aldehyde group of 3-cyclopentyloxybenzaldehyde is reacted with glycine in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The phenyl ring can be hydrogenated to form cyclohexyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, cyclohexyl derivatives, and various amides.

Scientific Research Applications

(2R)-2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2R)-2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-2-phenylacetic acid: Lacks the cyclopentyloxy group, making it less hydrophobic.

    (2R)-2-Amino-2-(4-methoxyphenyl)acetic acid: Contains a methoxy group instead of a cyclopentyloxy group, affecting its electronic properties.

    (2R)-2-Amino-2-(3-cyclohexylphenyl)acetic acid: Has a cyclohexyl group instead of a cyclopentyloxy group, altering its steric properties.

Uniqueness

(2R)-2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

(2R)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid

InChI

InChI=1S/C13H17NO3/c14-12(13(15)16)9-4-3-7-11(8-9)17-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6,14H2,(H,15,16)/t12-/m1/s1

InChI Key

ADGKFVMBWIVTQL-GFCCVEGCSA-N

Isomeric SMILES

C1CCC(C1)OC2=CC=CC(=C2)[C@H](C(=O)O)N

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C(C(=O)O)N

Origin of Product

United States

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